molecular formula C16H13NO B12972717 6-Methoxy-1-phenylisoquinoline

6-Methoxy-1-phenylisoquinoline

Cat. No.: B12972717
M. Wt: 235.28 g/mol
InChI Key: KVERVTDMWQGHMG-UHFFFAOYSA-N
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Description

6-Methoxy-1-phenylisoquinoline is a heterocyclic aromatic organic compound belonging to the isoquinoline family Isoquinolines are known for their diverse biological activities and are found in many natural products

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-1-phenylisoquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the cyclization of D-(+)-2-amino-1-(3-hydroxyphenyl)ethanol with benzaldehyde, followed by Eschweiler-Clarke methylation, has been used to synthesize related compounds . Another method involves the use of polyphosphate ester and oximes obtained from 3,4-diphenylbut-3-en-2-one derivatives .

Industrial Production Methods: Industrial production methods for isoquinoline derivatives often involve catalytic processes. For example, palladium-catalyzed coupling reactions and copper-catalyzed cyclizations are commonly used to produce isoquinolines in high yields .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-1-phenylisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nucleophilic substitutions often involve reagents like sodium methoxide.

Major Products: The major products formed from these reactions include various substituted isoquinolines, tetrahydroisoquinolines, and quinoline derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 6-Methoxy-1-phenylisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and phenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

6-methoxy-1-phenylisoquinoline

InChI

InChI=1S/C16H13NO/c1-18-14-7-8-15-13(11-14)9-10-17-16(15)12-5-3-2-4-6-12/h2-11H,1H3

InChI Key

KVERVTDMWQGHMG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=NC=C2)C3=CC=CC=C3

Origin of Product

United States

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